N-(1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea: is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzothiazole ring and a chlorophenyl group, which contribute to its unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea typically involves the reaction of 2-aminobenzothiazole with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.
Substitution: Substitution reactions can occur at the benzothiazole or chlorophenyl moieties. For example, halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced urea derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-N’-(4-chlorophenyl)urea: Similar structure with a different position of the chlorine atom.
N-(1,3-benzothiazol-2-yl)-N’-(3-bromophenyl)urea: Similar structure with a bromine atom instead of chlorine.
N-(1,3-benzothiazol-2-yl)-N’-(3-methylphenyl)urea: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the benzothiazole ring also contributes to its distinct properties compared to other urea derivatives.
Properties
CAS No. |
29018-78-8 |
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Molecular Formula |
C14H10ClN3OS |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-3-5-10(8-9)16-13(19)18-14-17-11-6-1-2-7-12(11)20-14/h1-8H,(H2,16,17,18,19) |
InChI Key |
KIJFMBMCWLDPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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